硫酸奎尼丁

描述

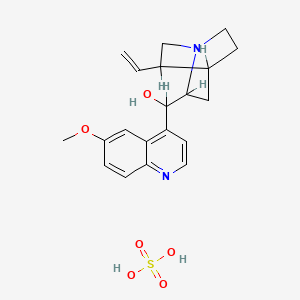

Quinidine Sulfate is a pharmaceutical compound derived from the bark of the Cinchona tree and similar plant species. It is the D-isomer of quinine and has a long history as an antiarrhythmic medication. Quinidine Sulfate is primarily used to treat certain types of irregular heartbeats, such as atrial fibrillation and flutter, and ventricular arrhythmias .

作用机制

Target of Action

Quinidine sulfate primarily targets sodium channels in Purkinje fibers . These fibers play a crucial role in the conduction system of the heart, transmitting electrical impulses that regulate the heart’s rhythm.

Mode of Action

Quinidine sulfate is a class Ia antiarrhythmic agent . It works by blocking sodium and potassium currents , which in turn prolongs the cellular action potential . This action reduces the excitability and conduction velocity of the myocardium, thereby helping to restore normal sinus rhythm .

Biochemical Pathways

Quinidine sulfate affects the electrophysiological properties of the heart’s conduction system. By blocking sodium and potassium currents, it influences the action potential of the cardiac cells . This results in a decrease in myocardial excitability and conduction velocity, which can help to restore normal heart rhythm .

Pharmacokinetics

The absolute bioavailability of quinidine from quinidine sulfate tablets is about 70% , but this varies widely (45 to 100%) between patients . The less-than-complete quinidine sulfate bioavailability is a result of first-pass metabolism in the liver .

Result of Action

The primary result of quinidine sulfate’s action is the restoration of normal sinus rhythm in the heart . It is used to treat atrial fibrillation and flutter, as well as ventricular arrhythmias . It should be noted that a phenomenon known as “quinidine syncope” was first described in the 1950s, characterized by syncopal attacks and ventricular fibrillation in patients treated with this drug .

Action Environment

The efficacy and stability of quinidine sulfate can be influenced by various environmental factors. For instance, the drug’s absorption and elimination can be affected by factors such as the patient’s metabolic rate, liver function, and the presence of other medications . It’s also worth noting that due to its side effects and increased risk of mortality, the use of quinidine was reduced over the next few decades .

科学研究应用

Quinidine Sulfate has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods. In biology, it is studied for its effects on cellular processes and ion channels. In medicine, quinidine sulphate is used to manage and treat cardiac arrhythmias, Brugada syndrome, and short QT syndrome . It is also used in the study of cardiac sodium channels and their mutations .

生化分析

Biochemical Properties

Quinidine sulphate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as a blocker of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in cardiac cells . By inhibiting these channels, quinidine sulphate reduces the excitability of cardiac cells and prolongs the action potential duration. Additionally, it interacts with potassium channels, further stabilizing the cardiac membrane .

Cellular Effects

Quinidine sulphate exerts profound effects on various cell types and cellular processes. In cardiac cells, it decreases myocardial excitability and conduction velocity by reducing sodium influx during depolarization and potassium efflux during repolarization . This results in a prolonged action potential and a reduction in the heart’s ability to generate abnormal rhythms. Quinidine sulphate also influences cell signaling pathways and gene expression, particularly those involved in calcium transport and myocardial contractility .

Molecular Mechanism

At the molecular level, quinidine sulphate exerts its effects by binding to and inhibiting voltage-gated sodium channels (Na_v1.5), which are essential for the rapid depolarization phase of the cardiac action potential . This inhibition slows the rate of depolarization and reduces the amplitude of the action potential. Quinidine sulphate also blocks potassium channels, including the rapid (I_Kr) and slow (I_Ks) components of the delayed rectifier potassium current, as well as the inward rectifier potassium current (I_K1) . These actions contribute to the prolongation of the action potential and the refractory period, preventing abnormal electrical activity in the heart.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quinidine sulphate can change over time due to its stability and degradation. Quinidine sulphate is rapidly absorbed and reaches peak levels within 1 to 2 hours after administration . Sustained-release formulations provide a more prolonged effect, with peak levels occurring around 5 hours after administration . Over time, the drug’s efficacy may decrease due to metabolic degradation and the development of tolerance in some patients. Long-term studies have shown that quinidine sulphate can maintain its antiarrhythmic effects for extended periods, but careful monitoring is required to avoid potential toxicity .

Dosage Effects in Animal Models

The effects of quinidine sulphate vary with different dosages in animal models. In dogs, doses of 5-10 mg/kg administered intravenously every 6 hours or 6-20 mg/kg orally every 6-8 hours have been shown to be effective in treating atrial fibrillation . Higher doses can lead to toxic effects, including gastrointestinal disturbances, hypotension, and cardiac arrhythmias . In horses, a dose of 22 mg/kg administered orally every 2 hours is used to treat atrial fibrillation, but idiosyncratic reactions have been reported . It is crucial to adjust the dosage based on the specific animal model and the desired therapeutic effect.

Metabolic Pathways

Quinidine sulphate is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system . The major metabolic pathways involve hydroxylation and oxidation, resulting in the formation of several inactive metabolites . These metabolites are then excreted in the urine. The drug’s metabolism can be influenced by various factors, including genetic polymorphisms in the cytochrome P450 enzymes, which can affect the drug’s efficacy and safety .

Transport and Distribution

Quinidine sulphate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It has a volume of distribution of 2-3 L/kg in healthy young adults, but this can vary depending on the patient’s condition . Quinidine sulphate is highly bound to plasma proteins, primarily albumin and α1-acid glycoprotein, which affects its distribution and bioavailability . The drug’s distribution can be altered in patients with liver cirrhosis or congestive heart failure, leading to changes in its therapeutic effects .

Subcellular Localization

Quinidine sulphate is primarily localized in the cardiac muscle cells, where it exerts its antiarrhythmic effects . It targets the cell membrane and interacts with voltage-gated sodium and potassium channels to modulate the action potential . The drug’s localization is influenced by its lipophilicity and the presence of specific targeting signals that direct it to the cardiac tissue . Post-translational modifications, such as phosphorylation, can also affect the drug’s activity and localization within the cell .

准备方法

Synthetic Routes and Reaction Conditions: Quinidine Sulfate can be synthesized from quinine, which is extracted from the bark of the Cinchona tree. The synthesis involves several steps, including the conversion of quinine to quinidine through a series of chemical reactions. The reaction conditions typically involve the use of solvents like chloroform and alcohol, and the process may require specific temperature and pH conditions .

Industrial Production Methods: In industrial settings, quinidine sulphate is produced by extracting quinine from the Cinchona bark and then converting it to quinidine. The process involves purification steps to ensure the final product meets pharmaceutical standards. The compound is then crystallized and packaged in light-resistant containers to maintain its stability .

化学反应分析

Types of Reactions: Quinidine Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacological activity and stability.

Common Reagents and Conditions: Common reagents used in the reactions involving quinidine sulphate include methanesulfonic acid, diethylamine, and acetonitrile. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures .

Major Products Formed: The major products formed from the reactions of quinidine sulphate depend on the type of reaction. For example, oxidation reactions may produce quinidine N-oxide, while reduction reactions may yield dihydroquinidine .

相似化合物的比较

Quinidine Sulfate is similar to other antiarrhythmic agents, such as procainamide and disopyramide. it is unique in its dual role as both an antiarrhythmic and antimalarial agent. Other similar compounds include quinine, which is also derived from the Cinchona tree and used primarily as an antimalarial drug .

属性

CAS 编号 |

50-54-4 |

|---|---|

分子式 |

C40H50N4O8S |

分子量 |

746.9 g/mol |

IUPAC 名称 |

(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid |

InChI |

InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13?,14?,19?,20-;/m00./s1 |

InChI 键 |

RONWGALEIBILOG-KHRUQITBSA-N |

杂质 |

Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/ |

SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O |

手性 SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)O.OS(=O)(=O)O |

规范 SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O |

颜色/形态 |

Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder. |

熔点 |

331 to 336 °F (NTP, 1992) 174-175 °C after drying of solvated crystals Prisms from dilute alcohol; loses one-half water in air; MP: about 168 °C /Hemipentahydrate/ Crystals from water; mp: 248 °C (dry); readily soluble in hot water, alcohol. /Quinidine methiodide monohydrate/ 174 °C |

Key on ui other cas no. |

804-63-7 549-56-4 747-45-5 7778-93-0 50-54-4 |

物理描述 |

Dull solid that turns brownish on exposure to light; [Merck Index] Powder; [Alfa Aesar MSDS] |

Pictograms |

Irritant; Health Hazard |

保质期 |

PROTECT FROM LIGHT; DARKENS ON EXPOSURE TO LIGHT /DIHYDRATE/ Quinidine gluconate, quinidine polygalacturonate, and quinidine sulfate darken on exposure to light and should be stored in well closed, light-resistant containers. Solutions of quinidine salts slowly acquire a brownish tint on exposure to light. Only colorless, clear solutions of quinidine gluconate injection should be used. Quinidine gluconate injection should be stored at 15-30 °C. When diluted to a concentration of 16 mg/ml with 5% dextrose injection, quinidine gluconate injection is stable for 24 hr at room temperature and up to 48 hr when refrigerated. /Quindine salts/ |

溶解度 |

WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/ Slightly sol in water and soluble in alcohol. |

同义词 |

Biquinate Bisulfate, Quinine Hydrochloride, Quinine Legatrim Myoquin Quinamm Quinbisan Quinbisul Quindan Quinimax Quinine Quinine Bisulfate Quinine Hydrochloride Quinine Lafran Quinine Sulfate Quinine Sulphate Quinine-Odan Quinoctal Quinson Quinsul Strema Sulfate, Quinine Sulphate, Quinine Surquina |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3As,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1199619.png)

![5-[6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-2,4-dioxo-pyrimidin-1-yl]-N-[12-[[1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2-oxo-pyrimidin-4-yl]amino]dodecyl]pentanamide](/img/structure/B1199629.png)

![9-methyl-6H-benzo[c][1,2]benzothiazine 5,5-dioxide](/img/structure/B1199631.png)

![5-[3-(dimethylamino)phenyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1199633.png)

![1-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1199643.png)